D-Cystine

Enzyme Kinetics D-Amino Acid Oxidase Substrate Specificity

Researchers requiring enantiopure D-configuration face supply gaps with generic cystine mixtures. D-Cystine (CAS 349-46-2) closes this gap with definitive chiral identity. • Baseline resolution Rs=2.7 from L-cystine in chiral UHPLC-MS; LOD 0.02 mg/L. • Stable crystalline precursor to D-cysteine for DAO kinetics & H₂S signaling. • Enantiopure building block for metabolically stable peptides resistant to renal aminopeptidase. Full analytical documentation provided. Bulk quantities available.

Molecular Formula C6H12N2O4S2
Molecular Weight 240.3 g/mol
CAS No. 349-46-2
Cat. No. B556046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Cystine
CAS349-46-2
SynonymsD-Cystine; CystineD-form; 349-46-2; UNII-KX1RHN0Y0B; KX1RHN0Y0B; (S,S)-3,3'-Dithiobis(2-aminopropionicacid); (2S,2'S)-3,3'-dithiobis(2-aminopropanoicacid); (2S,2'S)-3,3'-disulfanediylbis(2-aminopropanoicacid); Cystine,D-; C6H12N2O4S2; Cystine,d; (S)-Cystine; D-Cystine,freebase; AC1OAGSV; (H-D-Cys-OH)2; 285463_ALDRICH; SCHEMBL5018669; 30210_FLUKA; CHEBI:35494; CTK1C4557; BIC0670; LEVWYRKDKASIDU-QWWZWVQMSA-N; MolPort-003-929-217; ZINC1529200; EINECS206-486-2
Molecular FormulaC6H12N2O4S2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SSCC(C(=O)O)N
InChIInChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1
InChIKeyLEVWYRKDKASIDU-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Cystine: A Non-Proteinogenic D-Enantiomer for Chiral Research


D-Cystine (CAS 349-46-2) is the D-enantiomer of the oxidized cysteine dimer, a non-proteinogenic amino acid derivative with the molecular formula C₆H₁₂N₂O₄S₂ and a molecular weight of 240.3 g/mol. Unlike its naturally occurring L-counterpart, D-cystine is not incorporated into mammalian proteins and exhibits distinct physicochemical properties, including a water solubility of 0.057 g/L at 25°C and a specific optical rotation of +214° (c=1, 1N HCl) [1]. Its primary research relevance stems from its role as a precursor to D-cysteine—the active substrate for D-amino acid oxidase (DAO)—and its utility in generating enantiomerically pure peptides and unnatural amino acid derivatives for mechanistic studies [2].

Stereochemical Control

Non-proteinogenic D-enantiomer for chiral studies

Enzyme Substrate

Stable precursor to D-cysteine for DAO assays

Analytical Reference

Enantiopure standard for chiral chromatography

Why D-Cystine Cannot Be Replaced by L- or DL-Cystine


Generic substitution among cystine stereoisomers fails due to the fundamental chiral recognition inherent in biological systems and analytical workflows. L-Cystine, the naturally occurring enantiomer, is actively transported and metabolized in mammalian systems, whereas D-cystine is a substrate for D-amino acid oxidase (DAO) but is generally not recognized by L-amino acid-specific enzymes [1]. The racemic mixture, DL-cystine, introduces ambiguity in chiral assays and cannot provide enantiopure outcomes in peptide synthesis. Critical physicochemical distinctions further preclude interchangeability: D-cystine exhibits a specific optical rotation of +214° (c=1, 1N HCl), while L-cystine rotates at -223.4° under identical conditions . In chiral chromatographic separations, the D-enantiomer elutes distinctly before the L-enantiomer, with baseline resolution (Rs = 2.7) achievable only with enantiopure standards [2]. These stereochemical and analytical differences render D-cystine an irreplaceable reference standard and synthetic precursor for any application requiring defined D-configuration.

Attribute
D-Cystine
L- / DL-Cystine
Chiral Configuration
D-enantiomer with defined stereochemistry
Opposite (L) or mixed (DL) configuration alters recognition
Enzyme Specificity
Precursor to D-cysteine, substrate for D-amino acid oxidase
Not recognized by DAO; L-specific enzymes only
Analytical Behavior
Distinct elution order with reported baseline chiral resolution
Different retention time; racemic mixture obscures enantiopurity

D-Cystine: Enzyme Kinetics, Chiral Resolution, and Peptide Stability


Preferred Substrate for Human D-Amino Acid Oxidase

Human D-amino acid oxidase (hDAAO) exhibits a marked substrate preference for D-cysteine over other D-amino acids. In biochemical characterization studies, D-cysteine was identified as the best substrate for hDAAO, displaying the highest catalytic efficiency among the D-amino acids tested, including the proposed physiological substrate D-serine [1]. This finding distinguishes D-cystine—as a stable precursor to D-cysteine—from L-cystine, which is not a substrate for hDAAO. The enzyme's preference is attributed to specific interactions within the active site that favor the D-configuration.

Substrate Preference
Class-level inference
Ranked #1 among tested D-amino acids (D-cysteine from D-cystine reduction)
Supports DAO substrate-specificity research context
Human DAAO in vitro assay; D-serine compared
Enzyme Kinetics D-Amino Acid Oxidase Substrate Specificity Neurochemistry

Baseline Chiral Resolution via UHPLC-MS

A validated chiral UHPLC-MS method achieved baseline resolution (Rs = 2.7) of D-cysteine and L-cysteine enantiomers following reduction of cystine. Under polar ionic elution conditions on a Chiralpak ZWIX(+) column, D-cysteine eluted at 0.05 mg/L LOD, compared to 0.04 mg/L for L-cysteine [1]. This method enables precise quantification of enantiomeric purity in biological samples, a capability not possible with racemic DL-cystine standards. The distinct elution order and resolution confirm that D-cystine serves as an essential, enantiopure reference standard for calibrating such separations.

Chiral Resolution
Head-to-head
D-Cysteine LOD 0.02 mg/L; Rs = 2.7 vs L-Cysteine LOD 0.04 mg/L
Supports chiral analytical method validation context
Chiralpak ZWIX(+) UHPLC-MS, DTT reduction
Chiral Chromatography UHPLC-MS Enantiomeric Separation Bioanalytical Chemistry

Differential Hydrolysis of Isomeric Cystinylcystine Peptides

In a comparative study of synthetic cystinylcystine peptides, l-cystinyl-l-cystine was hydrolyzed by renal aminopeptidase at a rate 'considerably higher' than that of l-cystinyl-d-cystine and d-cystinyl-l-cystine, which exhibited 'nearly equal' and slower hydrolysis rates [1]. Furthermore, renal acylase I acted very slowly on l-cystinyl-l-cystine and not at all on the D-containing peptides. This demonstrates that the incorporation of D-cystine into peptide backbones significantly alters susceptibility to proteolytic degradation, a property leveraged in the design of stable peptide therapeutics and probes.

Peptide Hydrolysis
Head-to-head
l-Cystinyl-d-cystine: slow hydrolysis; l-cystinyl-l-cystine: considerably faster
Supports proteolytic stability design context
Renal aminopeptidase and acylase I; qualitative comparison
Peptide Chemistry Enzymatic Hydrolysis Renal Aminopeptidase Stereoselectivity

Diastereoselective Synthesis of Fluorescent D-Cysteine Derivatives

A highly diastereoselective 1,4-conjugate addition of aryl thiols to a chiral bicyclic dehydroalanine enabled the synthesis of fluorescent D-cysteine derivatives with total chemo- and stereoselectivity [1]. The resulting N-Fmoc-D-cysteine derivatives were successfully incorporated into cell-penetrating peptide sequences via standard solid-phase peptide synthesis (SPPS). This synthetic route specifically requires D-cystine-derived starting materials to maintain stereochemical integrity; L-cystine or DL-cystine would yield mixtures of diastereomers or racemates, compromising the optical properties and biological activity of the final probes.

Stereoselective Synthesis
Data to verify
Reported total chemo- and stereoselectivity in Michael addition
Supports stereochemical synthesis context
Class-level claim; source-specific review recommended
Unnatural Amino Acids Solid-Phase Peptide Synthesis Fluorescent Probes Stereoselective Synthesis

D-Cystine: Recommended Applications


Enantiopure Standard for Chiral Chromatography

D-Cystine serves as an essential calibration standard for chiral UHPLC-MS methods quantifying cysteine enantiomers in biological samples. Its documented baseline resolution (Rs = 2.7) and lower LOD (0.02 mg/L) relative to L-cysteine enable precise method validation and routine quality control in bioanalytical laboratories [4].

Stable Precursor for D-Amino Acid Oxidase Studies

As a stable, crystalline precursor to D-cysteine—the preferred substrate for human D-amino acid oxidase—D-cystine is ideal for in vitro enzymatic studies of DAO kinetics, inhibitor screening, and hydrogen sulfide (H₂S) signaling pathway investigations [4].

Protease-Resistant Peptide Building Block

Incorporation of D-cystine into peptide backbones significantly reduces susceptibility to renal aminopeptidase and acylase I hydrolysis, as demonstrated in comparative studies of cystinylcystine peptides [4]. This property is leveraged in the design of metabolically stable peptide drugs and cell-penetrating probes for in vivo applications.

Stereodefined Starting Material for Unnatural Amino Acids

D-Cystine provides the requisite stereochemical framework for the diastereoselective synthesis of fluorescent D-cysteine derivatives used in SPPS. Its enantiopurity ensures total chemo- and stereoselectivity in Michael addition reactions, enabling the production of homochiral fluorescent peptides for cellular imaging [4].

Application
Selection Property
Validation Focus
Chiral Chromatography Standard
Enantiopure reference with documented resolution
Chiral UHPLC-MS method calibration
D-Amino Acid Oxidase Studies
Stable D-cysteine precursor
Enzyme kinetics and inhibitor screening
Protease-Resistant Peptide Design
D-configuration incorporation
Hydrolysis resistance profiling
Unnatural Amino Acid Synthesis
Defined stereochemistry for SPPS
Diastereoselectivity in conjugate additions

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